2-(Piperidin-4-yloxy)nicotinic acid hydrochloride 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923015
InChI: InChI=1S/C11H14N2O3.ClH/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,14,15);1H
SMILES:
Molecular Formula: C11H15ClN2O3
Molecular Weight: 258.70 g/mol

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride

CAS No.:

Cat. No.: VC15923015

Molecular Formula: C11H15ClN2O3

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride -

Specification

Molecular Formula C11H15ClN2O3
Molecular Weight 258.70 g/mol
IUPAC Name 2-piperidin-4-yloxypyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H14N2O3.ClH/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,14,15);1H
Standard InChI Key NEOIBPJQMAMIOC-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OC2=C(C=CC=N2)C(=O)O.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a nicotinic acid core (pyridine-3-carboxylic acid) with a piperidin-4-yloxy group at the 2-position. The hydrochloride salt enhances stability and solubility. Key structural features include:

  • Nicotinic acid moiety: Provides hydrogen-bonding capacity via the carboxylic acid group.

  • Piperidin-4-yloxy substituent: Introduces a bicyclic amine system, enabling interactions with hydrophobic pockets in biological targets.

  • Hydrochloride counterion: Improves crystallinity and aqueous solubility.

The SMILES notation, O=C(O)C1=C(OC2CCNCC2)N=CC=C1.Cl, encapsulates this arrangement .

Table 1: Basic Identifiers

PropertyValueSource
CAS Number1187930-03-5
Molecular FormulaC₁₁H₁₅ClN₂O₃
Molar Mass258.7 g/mol
Purity≥98% (HPLC)

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative pathway involves:

  • Nicotinic acid functionalization: 2-Hydroxynicotinic acid reacts with 4-chloropiperidine under basic conditions to form 2-(piperidin-4-yloxy)nicotinic acid.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Alternative methods leverage Ullmann coupling or Mitsunobu reactions to install the piperidinyl ether linkage .

Table 2: Synthetic Method Comparison

MethodConditionsYield (%)Reference
Nucleophilic substitutionK₂CO₃, DMF, 80°C65–75
Mitsunobu reactionDIAD, PPh₃, THF, rt82

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog studies suggest:

  • Solubility: Moderate in polar solvents (e.g., DMSO, water at acidic pH).

  • LogP: ~1.2 (indicating balanced lipophilicity) .

  • Stability: Stable under inert storage (-20°C, desiccated) .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at multiple sites:

  • Carboxylic acid: Esterification or amidation to enhance bioavailability.

  • Piperidine ring: Functionalization to modulate receptor selectivity .

Table 3: Notable Derivatives

DerivativeBiological ActivityReference
Oxadiazole analogsNAAA inhibitors (IC₅₀: 0.16 μM)
Pyrazine hybridsAntithrombotic agents

Recent Developments and Challenges

Research Gaps

  • In vivo pharmacokinetics: Absorption, distribution, and metabolism data are lacking.

  • Target validation: Specific biological targets beyond P2Y₁₂ receptors require exploration .

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